4-Bromopyridine-2,6-dicarbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromopyridine-2,6-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDCTXANKYTJTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617929 | |
| Record name | 4-Bromopyridine-2,6-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128184-01-0 | |
| Record name | 4-Bromopyridine-2,6-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromopyridine 2,6 Dicarbaldehyde
Precursor-Based Synthesis Routes for 4-Bromopyridine-2,6-dicarbaldehyde
The synthesis of this compound is often achieved through functional group transformations of pre-existing substituted pyridine (B92270) rings. These methods are advantageous as they build upon readily available starting materials.
Oxidation of 4-Bromopyridine-2,6-dimethanol
One of the primary routes to synthesize this compound involves the oxidation of 4-Bromopyridine-2,6-dimethanol. The aldehyde groups of the target compound can be reduced to primary alcohols to form this precursor using reducing agents like sodium borohydride (B1222165) (NaBH4). The subsequent re-oxidation of the di-alcohol to the di-aldehyde is a crucial step. This transformation requires mild oxidizing agents to prevent over-oxidation to the corresponding dicarboxylic acid. Manganese dioxide (MnO2) is a commonly employed reagent for this type of selective oxidation of allylic and benzylic alcohols.
The reaction is typically carried out by stirring 4-Bromopyridine-2,6-dimethanol with an excess of activated MnO2 in a suitable organic solvent, such as chloroform (B151607) or dichloromethane, at room temperature. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the solid manganese oxides are filtered off, and the product is isolated from the filtrate.
| Starting Material | Reagent | Solvent | Typical Conditions | Product |
| 4-Bromopyridine-2,6-dimethanol | Manganese Dioxide (MnO2) | Chloroform | Room Temperature | This compound |
Derivatization from 4-Bromopyridine-2,6-dicarboxylic Acid or its Esters
Another versatile approach starts from the more highly oxidized precursor, 4-Bromopyridine-2,6-dicarboxylic acid, or its ester derivatives. rsc.org This method involves the reduction of the carboxylic acid functionalities.
The synthesis of the precursor itself, 4-Bromopyridine-2,6-dicarboxylic acid, can be achieved from its dimethyl ester. rsc.org The dimethyl ester is hydrolyzed using a base like potassium hydroxide (B78521) in methanol (B129727), followed by acidification with hydrochloric acid to precipitate the dicarboxylic acid, yielding a high purity product (94% yield). rsc.org
The diester, such as diethyl 4-bromopyridine-2,6-dicarboxylate, can be synthesized from diethyl 4-hydroxypyridine-2,6-dicarboxylate by reacting it with phosphorus pentabromide. chemicalbook.com
A common strategy to facilitate the reduction of dicarboxylic acids is to first convert them into more reactive acyl chlorides. 4-Bromopyridine-2,6-dicarboxylic acid can be converted to 4-Bromopyridine-2,6-dicarbonyl dichloride by treatment with thionyl chloride (SOCl2) or oxalyl chloride. rsc.orgnih.gov
For instance, reacting 4-Bromopyridine-2,6-dicarboxylic acid with thionyl chloride at reflux for one hour produces the crude acyl chloride in a near-quantitative yield (98%). rsc.org This diacyl chloride is a highly reactive intermediate that can then be reduced to the target dialdehyde (B1249045). A controlled reduction is necessary to stop the reaction at the aldehyde stage. Reagents like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)3) are often used for this partial reduction of acyl chlorides to aldehydes.
| Precursor | Reagent 1 | Product 1 | Reagent 2 | Final Product | Yield (Acyl Chloride) |
| 4-Bromopyridine-2,6-dicarboxylic Acid | Thionyl Chloride | 4-Bromopyridine-2,6-dicarbonyl dichloride | Reducing Agent (e.g., LiAl(OtBu)3) | This compound | 98% rsc.org |
Integrated Synthetic Strategies for this compound
Integrated or convergent synthetic strategies aim to construct the target molecule in fewer steps, often by combining multiple transformations in a single pot or a streamlined sequence.
Tandem Reactions Incorporating Halogenation and Functionalization
While specific examples for the direct tandem synthesis of this compound are not extensively detailed in the provided results, the synthesis of its precursors often involves halogenation steps. For example, bromination of pyridine derivatives can be achieved using agents like phosphorus pentabromide (PBr5). researchgate.net It is conceivable that a synthetic sequence could be designed where a suitable pyridine-2,6-difunctionalized precursor is first brominated at the 4-position, followed by an in-situ functional group manipulation to yield the dialdehyde.
Research into novel one-pot methods for synthesizing 4-substituted pyridine-2,6-dicarboxylic acid derivatives under mild conditions has been developed, which could potentially be adapted for the synthesis of the bromo-analogue. oist.jp
Optimization of Reaction Conditions and Yields in this compound Synthesis
The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters to maximize the yield and purity of the product.
For the synthesis of the precursor 4-Bromopyridine-2,6-dicarboxylic acid from its dimethyl ester, the hydrolysis reaction conditions have been optimized. Heating the reaction mixture at 65°C for 2 hours, followed by careful acidification to a pH of 1, results in a high yield of 94%. rsc.org
In the conversion of this dicarboxylic acid to the diacyl chloride, using thionyl chloride at reflux for 1 hour has been shown to be highly effective, affording a 98% yield of the crude product. rsc.org
For the oxidation of 4-Bromopyridine-2,6-dimethanol, the choice of oxidizing agent and solvent is critical. While specific yields for this step were not found in the search results, the use of MnO2 in chlorinated solvents is a standard, optimized procedure for similar transformations, generally providing good to excellent yields while minimizing over-oxidation.
Further optimization for any of these steps would typically involve screening different solvents, adjusting reaction temperatures and times, and varying the molar equivalents of reagents to find the ideal balance between reaction completion, yield, and by-product formation. researchgate.net
| Synthetic Step | Precursor | Reagents | Conditions | Yield |
| Hydrolysis | Dimethyl 4-bromopyridine-2,6-dioate | 1. KOH, Methanol2. HCl (aq) | 1. 65°C, 2h2. pH=1 | 94% rsc.org |
| Acyl Chloride Formation | 4-Bromopyridine-2,6-dicarboxylic acid | Thionyl Chloride | Reflux, 1h | 98% (crude) rsc.org |
| Reduction of Amide | 4-bromo-2,6-bis(1-pyrrolidinylcarbonyl)pyridine | LiAlH4, THF | 0°C | Not specified |
Purification and Isolation Techniques for this compound
The purification and isolation of this compound are critical steps to ensure the compound is free from starting materials, reagents, and by-products, rendering it suitable for its intended applications in synthesis and materials science. While detailed, specific protocols for the purification of this compound are not extensively documented in publicly available literature, the purification strategies for its precursors and closely related pyridine derivatives provide a strong basis for establishing effective isolation procedures. These methods typically involve a combination of extraction, washing, precipitation, recrystallization, and chromatography.
Following synthesis, the initial workup of the reaction mixture is crucial for the preliminary purification of the crude product. This often involves quenching the reaction, followed by separating the organic and aqueous phases. For related bromo-pyridine derivatives, a common procedure includes extraction with an organic solvent such as dichloromethane. rsc.org The combined organic layers are then washed to remove residual acids, bases, and salts.
Table 1: General Workup and Extraction Parameters for Related Bromo-Pyridine Compounds
| Step | Reagent/Solvent | Purpose | Reference |
| Extraction | Dichloromethane | To separate the product from the aqueous reaction mixture. | rsc.org |
| Washing | Water | To remove water-soluble impurities and residual reagents. | rsc.org |
| Drying | Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | To remove residual water from the organic phase before solvent evaporation. | rsc.org |
| Solvent Removal | Rotary Evaporation | To concentrate the crude product. | rsc.org |
One of the most effective methods for purifying solid organic compounds is recrystallization. The choice of solvent is critical and is determined by the solubility of the crude product. For precursors like Dimethyl 4-bromopyridine-2,6-dioate, methanol has been successfully used for recrystallization, yielding a white solid. rsc.org Another related compound was purified by recrystallization from ethanol, also resulting in a white solid. rsc.org For 4-Bromopyridine-2,6-dicarboxylic acid, a precursor to the target compound, purification is achieved by precipitation. This is accomplished by dissolving the potassium salt in water and acidifying the solution with hydrochloric acid to a pH of 1, which causes the purified dicarboxylic acid to precipitate out as a white solid that can be collected by filtration and washed with water. rsc.org
Table 2: Recrystallization and Precipitation Solvents for this compound Precursors
| Compound | Purification Method | Solvent(s) | Outcome | Reference |
| Dimethyl 4-bromopyridine-2,6-dioate | Recrystallization | Methanol | White solid | rsc.org |
| 2,2'-(4-bromopyridine-2,6-diyl)bis(4,5-dihydrooxazole) | Recrystallization | Ethanol | White solid | rsc.org |
| 4-Bromopyridine-2,6-dicarboxylic acid | Precipitation | Water/Hydrochloric Acid | White precipitate | rsc.org |
For more challenging separations or to achieve very high purity, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase. For various pyridine derivatives, silica (B1680970) gel is a commonly used stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. The polarity of the eluent is optimized to achieve good separation of the target compound from its impurities.
Table 3: General Column Chromatography Parameters for Pyridine Derivatives
| Parameter | Specification | Purpose | Reference |
| Stationary Phase | Silica gel (230–400 mesh) | Adsorbent for separating compounds based on polarity. | |
| Eluent System | n-hexane/ethyl acetate or diethyl ether/hexanes | Mobile phase to carry the compounds through the column. | |
| Visualization | UV light, ceric sulfate, or β-naphthol | To monitor the progress of the separation on TLC plates. |
The final step in the isolation process is the removal of the purification solvents, typically under reduced pressure, followed by drying of the purified this compound, often under vacuum, to yield the final product as a solid. The purity of the isolated compound is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Chemical Reactivity and Mechanistic Investigations of 4 Bromopyridine 2,6 Dicarbaldehyde
Reactivity of the Bromine Atom at the 4-Position of the Pyridine (B92270) Ring
The bromine atom attached to the pyridine ring is a key functional group that participates in various substitution and coupling reactions. Its position at the 4-carbon of the pyridine ring influences its reactivity, making it susceptible to displacement by nucleophiles and an active participant in metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
The bromine atom at the 4-position of 4-Bromopyridine-2,6-dicarbaldehyde can be displaced by a variety of nucleophiles. This type of reaction is a fundamental process in organic chemistry for the introduction of new functional groups onto the pyridine core. Common nucleophiles that can be employed in these reactions include amines and thiols, typically in the presence of a base to facilitate the substitution. The electron-withdrawing nature of the pyridine nitrogen and the two aldehyde groups enhances the electrophilicity of the carbon atom bonded to the bromine, thereby facilitating nucleophilic attack.
Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. sioc-journal.cnmdpi.com this compound serves as an excellent substrate for these reactions, allowing for the introduction of a wide array of substituents at the 4-position. mdpi.com
The Suzuki-Miyaura cross-coupling reaction is a widely utilized method for forming C-C bonds, involving the reaction of an organoboron compound with a halide, catalyzed by a palladium complex. libretexts.orgyonedalabs.com In the case of this compound, the bromine atom readily participates in Suzuki coupling reactions with various aryl or heteroaryl boronic acids. mdpi.comresearchgate.net These reactions are typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, like potassium carbonate or cesium carbonate, in a suitable solvent system. mdpi.comacs.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. yonedalabs.com
Table 1: Examples of Suzuki Cross-Coupling Reactions
| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 4-Phenylpyridine-2,6-dicarbaldehyde | acs.org |
| This compound | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | 4-(4-Methoxyphenyl)pyridine-2,6-dicarbaldehyde | mdpi.com |
| This compound | Thiophene-2-boronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 4-(Thiophen-2-yl)pyridine-2,6-dicarbaldehyde | acs.org |
Beyond the Suzuki reaction, the bromine atom of this compound is amenable to other metal-catalyzed cross-coupling reactions. These include the Buchwald-Hartwig amination for the formation of C-N bonds and various copper-catalyzed reactions for C-O and C-S bond formation. mdpi.comresearchgate.net For instance, the Buchwald-Hartwig reaction allows for the coupling of amines with the pyridine core, providing access to N-substituted derivatives. nih.gov Similarly, Sonogashira coupling can be employed to introduce alkyne functionalities. soton.ac.uk These reactions significantly expand the synthetic utility of this compound, enabling the creation of a diverse range of derivatives. mdpi-res.comrsc.org
Reactivity of the Aldehyde Functionalities at the 2,6-Positions
The two aldehyde groups at the 2- and 6-positions of the pyridine ring are highly reactive and serve as key handles for further molecular elaboration. Their primary mode of reactivity involves condensation reactions with primary amines to form Schiff bases.
Imine Condensation Reactions for Schiff Base Formation
The aldehyde groups of this compound readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. nih.gov This reaction is typically acid- or base-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting Schiff bases are often stable, crystalline compounds and are important intermediates in the synthesis of various heterocyclic systems and macrocycles. researchgate.netscirp.orgajol.info The bifunctional nature of this compound allows for the formation of di-imine products when reacted with two equivalents of a primary amine, or macrocyclic structures when reacted with diamines. researchgate.net
Table 2: Examples of Schiff Base Formation Reactions
| Reactant 1 | Reactant 2 (Amine) | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| This compound | Aniline (2 eq.) | Ethanol, reflux | N,N'-(4-bromopyridine-2,6-diyl)bis(1-phenylmethanimine) | researchgate.net |
| This compound | Ethylenediamine (1 eq.) | Methanol (B129727), room temperature | Macrocyclic di-imine | scirp.org |
| This compound | 2-Aminophenol (2 eq.) | Ethanol, catalytic acetic acid | 2,2'-((4-bromopyridine-2,6-diyl)bis(methanylylidene))bis(azaneylylidene)diphenol | researchgate.net |
Reduction Reactions of Aldehyde Groups
The two aldehyde groups at the 2- and 6-positions of the pyridine ring are susceptible to reduction, providing a pathway to the corresponding diol. This transformation is a fundamental reaction for modifying the structure and properties of the molecule. The aldehyde functionalities can be readily reduced to primary alcohols using common reducing agents.
A standard laboratory procedure for this conversion involves the use of sodium borohydride (B1222165) (NaBH₄). This reagent is a mild and selective reducing agent, well-suited for the reduction of aldehydes and ketones without affecting other functional groups like the bromo substituent on the pyridine ring. The reaction typically proceeds by dissolving this compound in a suitable protic solvent, such as methanol or ethanol, followed by the portion-wise addition of sodium borohydride at a controlled temperature. The resulting product is 4-bromo-2,6-bis(hydroxymethyl)pyridine.
Table 1: Reduction of this compound
| Reactant | Reagent | Product | Reaction Type |
| This compound | Sodium Borohydride (NaBH₄) | 4-bromo-2,6-bis(hydroxymethyl)pyridine | Reduction |
Cyclization Reactions and Heterocycle Formation
The aldehyde groups of this compound are key functional handles for participating in cyclization and condensation reactions to form a variety of heterocyclic structures. These reactions are crucial for the construction of more complex, often polycyclic, molecular architectures. The dicarbaldehyde's structure allows it to act as a precursor in the synthesis of fused pyridine systems and macrocycles.
One of the primary reaction types is the formation of Schiff bases through condensation with primary amines. Given the presence of two aldehyde groups, reactions with diamines can lead to the formation of macrocyclic imines. These macrocycles are of significant interest in supramolecular chemistry and as ligands for metal complexes.
Furthermore, pyridinium (B92312) compounds, in general, can undergo cyclization reactions through the formation of pyridinium 1,4-zwitterions, which can then react with various dipolarophiles. mdpi.com These zwitterions can be generated from pyridine derivatives and participate in formal [4+n] cycloadditions, providing access to five- and six-membered fused ring systems. mdpi.com For instance, a reaction involving a pyridinium 1,4-zwitterion and a propiolic acid derivative can lead to the formation of indolizine (B1195054) structures. mdpi.com
Reaction Mechanisms and Pathways for this compound Transformations
The reactivity of this compound is dictated by the electronic properties of the substituted pyridine ring. The presence of the electronegative nitrogen atom, along with the two electron-withdrawing aldehyde groups and the bromo substituent, renders the pyridine ring highly electron-deficient. This electronic nature determines the feasibility and outcome of substitution reactions on the aromatic core.
Electrophilic Aromatic Substitution on Pyridine Derivatives
Pyridine itself is generally unreactive towards electrophilic aromatic substitution (EAS) due to several factors. The electronegative nitrogen atom inductively withdraws electron density from the ring carbons, deactivating the system towards attack by electrophiles. libretexts.org Furthermore, under the acidic conditions often required for EAS, the basic nitrogen atom is protonated, creating a pyridinium ion. This places a formal positive charge on the ring, which strongly deactivates it to further electrophilic attack. libretexts.orgyoutube.com
For pyridine, when EAS does occur, it preferentially happens at the C3 position. libretexts.orgyoutube.com This is because the resonance structures of the intermediate carbocation (the sigma complex) formed by attack at C2 or C4 place a positive charge directly on the electronegative nitrogen atom, which is a highly unfavorable arrangement. youtube.com Attack at C3 avoids this destabilizing resonance contributor. youtube.com In the case of this compound, the ring is even more deactivated due to the strong electron-withdrawing effects of the two aldehyde groups and the bromo substituent. Therefore, electrophilic aromatic substitution on this specific compound is exceptionally difficult and generally not a practical synthetic pathway.
Nucleophilic Aromatic Substitution on Halogenated Pyridines
In stark contrast to its resistance to electrophilic attack, the electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). Halogenated pyridines, particularly those with the halogen at the 2- or 4-position, are activated towards displacement by nucleophiles. The presence of additional electron-withdrawing groups, such as the aldehyde groups in this molecule, further enhances this reactivity.
The general mechanism for SNAr reactions is a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group (the bromo substituent at C4), forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom and the electron-withdrawing aldehyde groups. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product.
Studies on halopyridines have shown that substitution at the 4-position is generally more facile than at the 2-position. stackexchange.com The order of leaving group ability in SNAr reactions is typically F > Cl ≈ Br > I, which is considered evidence for a rate-determining first step where the nucleophile adds to the ring. nih.gov Therefore, the bromo group at the C4 position of this compound is expected to be readily displaced by a wide range of nucleophiles, such as amines, alkoxides, and thiolates.
Table 2: Regioselectivity in Substitution Reactions of Pyridine
| Reaction Type | Preferred Position | Rationale |
| Electrophilic Aromatic Substitution (EAS) | C3 | Avoids placing a positive charge on the ring nitrogen in the intermediate sigma complex. youtube.com |
| Nucleophilic Aromatic Substitution (SNAr) | C2, C4 | Allows for delocalization of the negative charge onto the ring nitrogen in the Meisenheimer intermediate. |
Role of Catalysis in Reactivity Modulation
Catalysis can play a significant role in modulating the reactivity of pyridine derivatives. In the context of electrophilic aromatic substitution, the use of Lewis acids or strong protic acids as catalysts, which is standard for activating electrophiles, has a detrimental effect on pyridine substrates. The catalyst can coordinate with the lone pair of electrons on the basic nitrogen atom, leading to the formation of a pyridinium salt. youtube.com This exacerbates the electron-deficient nature of the ring, further deactivating it towards EAS. libretexts.orgyoutube.com However, introducing electron-donating groups onto the pyridine ring can help to increase its reactivity and may allow for milder catalytic conditions, such as the use of acetic acid. youtube.com
For nucleophilic aromatic substitution, catalysis is generally not required due to the inherently activated nature of the substrate, especially with electron-withdrawing groups present. However, the choice of base can be critical in reactions where the nucleophile needs to be deprotonated.
In cyclization reactions, catalysis can be essential. For example, the use of a base like triethylamine (B128534) (Et₃N) can facilitate the formation of zwitterionic intermediates from pyridinium salts, which then undergo cycloaddition reactions. mdpi.com In other cases, metal catalysts can be employed to direct specific bond formations and control the stereochemistry of the resulting heterocyclic products.
Advanced Applications of 4 Bromopyridine 2,6 Dicarbaldehyde As a Versatile Building Block
Application in Metal-Organic Frameworks (MOFs) Synthesis
Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. nih.govmdpi.com The modular nature of MOFs allows for the tuning of their structure and function by carefully designing these organic linkers. researchgate.net 4-Bromopyridine-2,6-dicarbaldehyde is a valuable precursor for creating bespoke pyridine-based linkers for MOF synthesis.
The design of MOF linkers from this compound hinges on the chemical transformation of its aldehyde functional groups into coordinating moieties, typically carboxylates. The two aldehyde groups at the 2- and 6-positions can be readily oxidized to form 4-bromopyridine-2,6-dicarboxylic acid. This dicarboxylate molecule can then act as a linker, bridging metal centers to form a stable framework.
The key design features of linkers derived from this precursor are:
Coordination Sites: The two carboxylate groups and the pyridine (B92270) nitrogen atom provide multiple potential coordination sites for metal ions. researchgate.netrsc.org
Angular Geometry: The 2,6-substitution pattern on the pyridine ring results in an angular or "bent" linker geometry, which can direct the formation of specific and often complex network topologies that differ from those obtained with linear linkers. rsc.org
Inherent Functionality: The bromine atom serves as a latent functional group. It can be retained in the final MOF structure or it can be substituted through pre-synthesis modification of the linker, for instance via Suzuki or Sonogashira coupling reactions, to introduce other functional groups. researchgate.net This allows for the synthesis of a family of related linkers with tailored electronic properties, steric profiles, or functionalities from a single, common precursor.
The synthesis of these linkers typically involves a straightforward oxidation reaction of the aldehyde groups of this compound using standard oxidizing agents. Subsequent reactions can be employed to modify the bromo-substituent before the linker is used in MOF synthesis, a strategy known as pre-synthetic modification. core.ac.uk
MOFs synthesized from linkers derived from this compound are expected to exhibit diverse and unique structural characteristics. While direct examples are still emerging in the literature, the structural outcomes can be inferred from related systems using pyridine-dicarboxylate linkers. rsc.orgnih.gov The final topology and properties of the MOF are dictated by the coordination preferences of the metal ion and the geometry of the linker. researchgate.netnih.gov
Key structural aspects include:
Dimensionality: The connectivity of the metal nodes and the angular nature of the pyridine-2,6-dicarboxylate (B1240393) linker can give rise to frameworks of varying dimensionality, including 1D chains, 2D layers, and complex 3D networks. rsc.orgrsc.orgnih.gov
Porosity: The arrangement of linkers and metal nodes can create porous structures with well-defined channels or cavities. The size and shape of these pores can be tuned by changing the metal node or by using additional spacer ligands. nih.gov The bromine atom, with its specific van der Waals radius, can influence the packing of the framework and the dimensions of the pores.
Topology: The combination of an angular dicarboxylate linker with various metal secondary building units (SBUs) can lead to a wide range of network topologies, potentially including novel and complex nets. rsc.org For instance, the self-assembly of Zn(II) ions with 4-hydroxypyridine-2,6-dicarboxylic acid results in a 2D (4,4) net, while the analogous reaction with pyridine-2,6-dicarboxylic acid forms a 1D zigzag chain, highlighting the dramatic structural impact of a single functional group. nih.gov
Table 1: Structural Features of MOFs with Related Pyridine-Dicarboxylate Linkers
| Linker | Metal Ion | Resulting MOF Dimensionality | Key Structural Feature | Reference |
|---|---|---|---|---|
| Pyridine-2,6-dicarboxylic acid | Cu(II) | 1D, 2D, or 3D | Structure is dependent on the N-heterocyclic spacer used. | rsc.org |
| Pyridine-3,5-dicarboxylic acid | Cd(II), Mn(II), Zn(II) | 2D or 3D | Leads to unusual structural architectures, including new topological types. | rsc.org |
| 4-Hydroxypyridine-2,6-dicarboxylic acid | Zn(II) | 2D | Forms a (4,4) grid network. | nih.gov |
| Pyridine-2,6-dicarboxylic acid | Zn(II) | 1D | Forms a zigzag chain, demonstrating structural change vs. the 4-hydroxy version. | nih.gov |
The bromine atom on linkers derived from this compound is a key feature for functionalizing the final MOF material. This functionalization can be achieved either before the MOF is synthesized (pre-synthetic) or after its assembly (post-synthetic). mdpi.com
Pre-Synthetic Modification: As mentioned, the 4-bromo-substituted linker can be chemically altered before it is incorporated into the MOF. This allows for the introduction of a wide variety of functional groups, enabling fine-tuning of the framework's properties from the outset.
Post-Synthetic Modification (PSM): A more powerful strategy is to use the bromo-functionalized linker to build the MOF and then perform chemical reactions on the bromine sites within the intact, crystalline framework. core.ac.uk The accessible bromine atoms decorating the pores can undergo various transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or nucleophilic substitutions. This approach allows for the covalent installation of new functionalities inside the MOF pores without altering the underlying framework topology. Such modifications can be used to introduce catalytic sites, enhance selective adsorption, or create recognition sites for sensing applications.
Application in Covalent Organic Frameworks (COFs) Synthesis
Covalent Organic Frameworks (COFs) are porous crystalline polymers formed from the assembly of organic building blocks linked by strong covalent bonds. mdpi.com Unlike in MOF synthesis where it serves as a precursor, this compound acts directly as a monomer in the construction of COFs.
The suitability of this compound as a COF monomer is based on several key design principles. The geometry and reactivity of the building blocks are crucial for the formation of an ordered, crystalline framework rather than an amorphous polymer. researchgate.net
Symmetry and Geometry: this compound possesses C₂ symmetry. When combined with monomers of complementary symmetry (e.g., C₃ or C₄ symmetric amines), it can polymerize into predictable 2D sheet-like structures with defined pore sizes. researchgate.net
Reactive Groups: The two aldehyde groups at either end of the molecule are capable of undergoing dynamic covalent bond formation, which is essential for the "error-checking" and self-healing processes that lead to crystalline materials. researchgate.net
Tunable Functionality: The pyridine nitrogen atom is a key functional site. Its basicity and ability to coordinate can be exploited for applications in catalysis, sensing, or selective gas adsorption. rsc.orgnih.gov The presence of the nitrogen atom within the COF backbone distinguishes it from all-carbon aromatic frameworks.
Post-Synthetic Handle: Similar to its role in MOFs, the bromine atom provides a reactive site for post-synthetic modification of the COF, allowing for the tailoring of pore environments after the framework has been constructed.
The most common and effective method for constructing COFs from aldehyde-containing monomers like this compound is through imine condensation. researchgate.net This reaction involves the condensation of the aldehyde groups with the amino groups of a multitopic amine linker (e.g., a triamine or tetra-amine) to form robust imine (C=N) linkages. researchgate.net
The process is typically carried out under solvothermal conditions, often with an acid catalyst. researchgate.net The key to forming a crystalline COF, rather than an amorphous polymer, is the reversibility of the imine bond formation. ntu.edu.sg This dynamic covalent chemistry allows for the breaking and reforming of bonds during the synthesis process. This "error correction" mechanism enables the building blocks to self-assemble into the most thermodynamically stable structure, which is the extended, ordered, and porous crystalline framework. researchgate.net The reaction of the C₂-symmetric this compound with, for example, a C₃-symmetric triamine would be expected to yield a 2D COF with a hexagonal pore structure. researchgate.net
Table 2: Representative Amine Monomers for Imine-Linked COF Synthesis
| Amine Monomer | Symmetry | Potential COF Topology with C₂ Aldehyde | Reference |
|---|---|---|---|
| 1,3,5-Tris(4-aminophenyl)benzene (TAPB) | C₃ | Hexagonal (hcb) | mdpi.com |
| 2,4,6-Tris(4-aminophenyl)pyridine (TAPP) | C₃ | Hexagonal (hcb) | rsc.org |
| p-Phenylenediamine (PDA) | C₂ | Linear/1D or layered 2D | nih.gov |
| 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline (Py-TTA) | C₂ | Rhombic (sql) | nih.gov |
Control of Molecular Switch Distribution within COF Structures
This compound serves as a critical precursor for the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with tunable structures and high porosity, making them suitable for applications in electronics and smart materials. nih.gov The integration of molecular switches into COF structures allows for the dynamic modulation of their properties, such as conductivity, in response to external stimuli like light. nih.gov
One strategy for creating such responsive materials involves designing and synthesizing COFs with electroactive building blocks. nih.gov For instance, photoswitchable units like dithienylethene or spiropyran have been incorporated into COF structures, enabling the material's conductivity to be altered by UV or visible light. nih.gov This photoswitching mechanism relies on the chemical configuration change of the switchable unit within the framework, which in turn modifies charge transfer capabilities. nih.gov Another approach involves creating ionic COFs (iCOFs) where the framework itself is charged, often by using building blocks containing motifs like bipyridinium. mdpi.com The properties of these iCOFs can be controlled by post-synthetic modification or by introducing different counterions. mdpi.com
While this compound is a documented building block for COFs, the precise control over the spatial distribution of functional switching elements within the framework remains a key area of research. The ability to strategically place building blocks like this compound allows for the potential design of COFs with ordered arrays of functional units, paving the way for advanced, stimulus-responsive materials.
Role in Supramolecular Chemistry and Mechanically Interlocked Molecules
The unique geometry and reactive aldehyde groups of this compound and its derivatives make it a cornerstone in the synthesis of mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes. These complex structures, where components are linked by mechanical bonds rather than covalent bonds, have applications ranging from molecular machines to advanced materials.
The 2,6-diformylpyridine core is instrumental in the high-yield synthesis of various rotaxanes, including nih.govrotaxanes, rotaxanes, and branched core.ac.ukrotaxanes. nih.gov A common and highly efficient method involves a "clipping" reaction where the dialdehyde (B1249045), or a derivative, is reacted with a suitable diamine in the presence of a dumbbell-shaped molecule. This dumbbell consists of a "thread" containing a recognition site, such as a secondary dialkylammonium ion (R₂NH₂⁺), capped with bulky "stoppers" at each end. nih.gov The dialdehyde and diamine components react to form a macrocycle that becomes mechanically trapped around the thread, resulting in a rotaxane. nih.gov This strategy has been successfully used to create not only simple rotaxanes but also more complex structures like molecular Borromean rings. wikipedia.org
Table 1: Examples of Mechanically Interlocked Molecules Synthesized Using 2,6-Diformylpyridine Derivatives
| Product Type | Key Building Blocks | Template | Synthetic Approach | Resulting Structure |
| nih.govRotaxane | 2,6-Diformylpyridine, Tetraethyleneglycol bis(2-aminophenyl) ether | Bis-3,5-dimethoxybenzylammonium hexafluorophosphate | Dynamic Covalent Clipping | A single macrocycle threaded onto a dumbbell-shaped axle. nih.govcore.ac.uk |
| Branched core.ac.ukRotaxane | Diformylpyridine unit with dendritic side chain, Di(o-aminophenyl)ether of tetraethylene glycol | Trifurcated trisammonium salt core | Template-Directed Clipping | A branched core with three arms, each templating the formation of a rotaxane. nih.gov |
| Molecular Borromean Rings | 2,6-Diformylpyridine, Diamine | Metal ion coordination (e.g., Zinc) | Co-operative self-assembly and imine condensation | Three interlocked macrocycles in a Borromean link topology. wikipedia.org |
The high efficiency in constructing these complex molecules is achieved through template-directed synthesis. nih.gov In this approach, non-covalent interactions between the reactants and a template molecule pre-organize the components into a specific arrangement that favors the formation of the desired interlocked product. nih.govnih.gov
A powerful strategy employs dynamic covalent chemistry (DCC), where reversible reactions are used to form the final product. nih.gov The synthesis of rotaxanes using the 2,6-diformylpyridine unit relies on the reversible formation of imine bonds. nih.govnih.gov The reaction is performed in the presence of a secondary dialkylammonium ion template. This ion forms strong hydrogen bonds with the ether oxygen atoms of the reacting diamine and the pyridine nitrogen of the dialdehyde, holding them in place around the thread. nih.gov This pre-organization dramatically increases the effective molarity of the reactants, leading to rapid and near-quantitative yields of the clipped macrocycle. nih.gov
The reversibility of imine formation provides an "error-checking" and "proof-reading" capability. nih.gov If a non-interlocked macrocycle forms by mistake, it can revert to its starting components, which can then be correctly templated to form the desired rotaxane. Once the thermodynamically stable, interlocked structure is formed, the reversible imine bonds can be reduced (e.g., with a borohydride (B1222165) reagent) to form stable amine linkages, permanently locking the mechanical bond. nih.govnih.gov
The principles of self-assembly, guided by non-covalent interactions, are fundamental to the construction of architectures using this compound derivatives. The template-directed synthesis of rotaxanes is itself a sophisticated self-assembly process where multiple components organize spontaneously under thermodynamic control. nih.gov
Beyond the formation of individual MIMs, macrocycles derived from 2,6-diformylpyridine can act as building blocks for even larger, well-defined structures. For example, pyridine-2,6-diimine-linked macrocycles have been shown to self-assemble into high-aspect-ratio nanotubes. nih.gov This assembly process can be cooperative and is often triggered by a stimulus, such as the addition of a small amount of acid. nih.gov The resulting nanotubes can be mechanically robust, with Young's moduli higher than many synthetic polymers, demonstrating how molecular-level design can translate to materials with significant macroscopic properties. nih.gov This hierarchical self-organization, from simple precursors to macrocycles and finally to ordered nanotubes, highlights the utility of the pyridine-diimine motif in creating complex functional systems. nih.govresearchgate.net
Precursor for Coordination Complexes and Ligand Design
The 2,6-dicarbaldehyde functionality is a versatile platform for ligand design, allowing for the synthesis of polydentate ligands capable of coordinating with a variety of metal ions.
This compound is an ideal precursor for the synthesis of tridentate ligands. The two aldehyde groups can readily undergo a condensation reaction with two equivalents of a primary amine (R-NH₂) to form a diimine Schiff base. wikipedia.org
In the resulting molecule, the central pyridine nitrogen atom and the two nitrogen atoms of the newly formed imine groups can act as a set of three donor atoms. This N,N,N-donor set binds to a single metal center in a pincer-like fashion, forming a stable tridentate coordination complex. This type of reaction is a cornerstone of coordination chemistry and has been used to prepare a vast number of metal complexes with applications in catalysis and materials science. wikipedia.org The presence of the bromine atom at the 4-position offers a site for further functionalization of the ligand or the resulting metal complex.
Table 2: General Synthesis of Tridentate Diiminopyridine Ligands
| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Key Features |
| This compound | Primary Amine (e.g., Aniline) | Schiff Base Condensation | Tridentate Diiminopyridine Ligand | N,N,N-donor set; Pincer-type coordination; Bromo-substituent for post-synthesis modification. wikipedia.org |
Formation of Transition Metal Complexes
The Schiff base ligands derived from this compound readily form stable complexes with a variety of transition metals. The coordination typically involves the imine nitrogen atoms and the pyridyl nitrogen atom, creating a multidentate chelate effect that enhances the stability of the resulting complexes. The general structure of these complexes allows for the systematic variation of the metal center and the peripheral substituents on the amine precursors, enabling the tuning of their chemical and physical properties.
The coordination geometry of these transition metal complexes is highly dependent on the nature of the metal ion, its oxidation state, and the steric and electronic properties of the Schiff base ligand. For instance, tetradentate Schiff base ligands can adopt different coordination geometries, such as tetrahedral or octahedral, depending on the specific metal ion and the length and flexibility of the ligand's backbone. This versatility is crucial for the rational design of complexes with specific catalytic, magnetic, or electronic properties.
Table 1: Examples of Transition Metal Complexes with Pyridine-based Schiff Base Ligands
| Metal Ion | Ligand Type | Coordination Geometry | Potential Application |
| Fe(II), Ni(II) | Pyridine-containing multidentate Schiff base | Octahedral | Enzyme inhibition, Antioxidant |
| Pd(II) | Pyridine-containing multidentate Schiff base | Square Planar | Enzyme inhibition, Antioxidant |
| Ni(II) | Tetradentate Schiff base | Varies (e.g., meridional) | Catalysis, Bioinorganic chemistry |
This table is illustrative and based on findings with similar pyridine-based Schiff base ligands, as direct data for this compound complexes is not extensively available.
Formation of Lanthanide Complexes and Heterometal-Organic Frameworks
The utility of this compound extends to the realm of lanthanide chemistry. Schiff base ligands derived from this compound can effectively coordinate with lanthanide ions, which are known for their unique photoluminescent properties. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the central lanthanide ion, which then emits at its characteristic wavelength. This property is fundamental to the development of luminescent materials for applications in lighting, displays, and biomedical imaging.
Furthermore, the bromo-functionalized pyridine core of the ligands derived from this compound can be exploited to construct heterometal-organic frameworks (HMOFs). In these structures, the pyridine-based ligand can coordinate to one type of metal ion (e.g., a lanthanide) while the bromo substituent can interact with or be replaced by another metal ion (e.g., a transition metal), leading to extended, multidimensional networks with tunable properties. The assembly of such framework-isomeric 3D Cd-Ln HMOFs has been demonstrated using a lanthanide metalloligand strategy. nih.govresearchgate.net The resulting frameworks can exhibit interesting properties such as guest-tuned luminescence. nih.govresearchgate.net
Advanced Ligand Design for Specific Coordination Geometries
The inherent structural features of this compound provide a powerful tool for advanced ligand design aimed at achieving specific coordination geometries. By carefully selecting the amine precursors for the Schiff base condensation, chemists can control the denticity, flexibility, and steric bulk of the resulting ligand. This, in turn, dictates the coordination number and geometry of the metal complex. For example, the use of bulky amines can lead to complexes with lower coordination numbers and distorted geometries, which can be advantageous for creating catalytically active sites. The ability to control coordination geometry is a cornerstone of designing functional metal complexes for applications ranging from catalysis to molecular recognition.
Contributions to Organic Electronics and Optoelectronic Materials
The tunable electronic properties and inherent photosensitivity of molecules derived from this compound make them promising candidates for applications in organic electronics and optoelectronics.
Design of Photochromic Systems
Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a key property for developing molecular switches and high-density optical data storage. Schiff bases, particularly those derived from salicylaldehydes, are well-known for their photochromic behavior. While direct studies on Schiff bases from this compound are limited, the general principles of photochromism in anils (Schiff bases of salicylaldehyde) suggest that analogous compounds could exhibit this property. The photochromic effect in these systems often involves a tautomeric transformation between an enol and a keto form, which can be influenced by the molecular structure and the crystalline environment. Furthermore, the incorporation of such photoresponsive ligands into metal-organic frameworks (MOFs) can lead to photochromic materials with tunable properties.
Development of Fluorescent Switches
The development of fluorescent chemosensors for the selective detection of metal ions is a highly active area of research. Pyridine-based Schiff bases and dicarboxamides have been shown to act as effective fluorescent probes. These sensors operate through mechanisms such as chelation-enhanced fluorescence (CHEF), where the coordination of a metal ion to the ligand enhances the fluorescence intensity. The selectivity of these sensors can be tuned by modifying the structure of the ligand to favor binding with specific metal ions. For instance, pyridine-2,6-dicarboxamide-based sensors have been developed for the sensitive and selective recognition of Pb²⁺ and Cu²⁺. researchgate.net The aldehyde groups of this compound provide a direct route to synthesize such fluorescent probes through condensation with appropriate fluorogenic amines.
Table 2: Examples of Pyridine-based Fluorescent Probes
| Probe Type | Target Ion | Sensing Mechanism |
| Pyridine-2,6-dicarboxamide derivative | Pb²⁺, Cu²⁺ | Colorimetric and Fluorescent |
| Pyridine-based Schiff base | Cd²⁺ | Turn-on Fluorescence (CHEF) |
| Pyridine-2,6-dicarboxamide derivative | Fe³⁺, Hg²⁺ | Fluorescence Quenching |
This table illustrates the potential of pyridine-based structures for fluorescent sensing, suggesting analogous applications for derivatives of this compound.
Integration into Hybrid Polymer Systems
The reactive aldehyde groups of this compound also open avenues for its integration into hybrid polymer systems. The aldehyde functionalities can participate in various polymerization reactions, allowing the incorporation of the pyridine-bromo moiety into a polymer backbone or as a pendant group. For example, salicylaldehyde (B1680747) and its derivatives are used in the production of polymers and fibers. orientjchem.org This suggests that this compound could be a valuable monomer for creating functional polymers with tailored optical, electronic, or metal-coordinating properties. The introduction of the rigid, heteroaromatic pyridine ring into a polymer structure can enhance its thermal and thermo-oxidative stability.
Intermediate in the Synthesis of Other Complex Pyridine Derivatives
The strategic placement of two reactive aldehyde groups and a modifiable bromo substituent makes this compound a key starting material for a variety of intricate pyridine derivatives. These derivatives are sought after for their applications in coordination chemistry, catalysis, and materials science.
Synthesis of Pyridine-2,6-dicarboxylic Acid Derivatives
One of the most direct applications of this compound is its use as a precursor for 4-bromopyridine-2,6-dicarboxylic acid and its derivatives. The aldehyde functional groups are readily oxidized to the corresponding carboxylic acids using standard oxidizing agents. This transformation is a fundamental step in creating ligands for metal complexes and building blocks for functional materials.
The oxidation of the dialdehyde to a dicarboxylic acid is a common and efficient reaction. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can be used to achieve this conversion. The resulting 4-Bromopyridine-2,6-dicarboxylic acid is a compound of significant interest, particularly in medicinal chemistry and as a building block for supramolecular structures. cymitquimica.com This dicarboxylic acid can then undergo further reactions, such as esterification or conversion to acyl chlorides, to produce a variety of derivatives. For example, chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) can be converted to its bromo-derivative acyl chloride using phosphorus pentabromide (PBr₅), which can then be esterified and hydrolyzed to yield the final dicarboxylic acid product.
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Potassium Permanganate (KMnO₄) or other oxidizing agents | 4-Bromopyridine-2,6-dicarboxylic acid | Oxidation |
Formation of Bis(oxazolinyl)pyridine (Pybox) Ligands
Bis(oxazolinyl)pyridine, commonly known as Pybox, ligands are a class of C₂-symmetric chiral ligands that are highly effective in asymmetric catalysis. nih.gov Their tridentate nature allows them to form stable complexes with a variety of metals, which then catalyze enantioselective reactions.
The established synthesis of Pybox ligands typically involves the condensation of a pyridine-2,6-dicarbonyl compound with a chiral β-amino alcohol. A common starting material is 2,6-pyridinedicarbonitrile, which reacts with the amino alcohol in the presence of a Lewis acid catalyst, such as zinc trifluoromethanesulfonate (B1224126), to form the two oxazoline (B21484) rings. nih.gov
While direct synthesis from this compound is not prominently documented, its role as a precursor is clear. The dialdehyde can be converted into more suitable starting materials for Pybox synthesis. For instance, oxidation to 4-bromopyridine-2,6-dicarboxylic acid (as described in 4.6.1) followed by conversion to the corresponding diacyl chloride or dinitrile would provide a direct entry into established Pybox synthetic routes. This multi-step pathway would yield a 4-bromo-substituted Pybox ligand, a valuable structure for further functionalization via cross-coupling reactions at the bromine site. This approach has been used to attach Pybox ligands to solid supports via a spacer at the 4-position of the pyridine ring. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
|---|---|---|---|
| Pyridine-2,6-dicarbonitrile | Chiral β-amino alcohol (e.g., (R)-2-amino-4-phenylbutan-1-ol) | Zinc trifluoromethanesulfonate (Zn(OTf)₂), Toluene, Reflux nih.gov | Bis(oxazolinyl)pyridine (Pybox) |
Preparation of N-Hetero Crown Ethers
N-Hetero crown ethers, specifically those containing a pyridine unit (pyridinophanes), are macrocyclic compounds with unique host-guest chemistry properties. Their ability to bind cations within their hydrophilic cavity, influenced by the electronic properties of the pyridine ring, makes them subjects of interest in supramolecular chemistry and for applications as sensors or transport agents.
The synthesis of these macrocycles often relies on a [1+1] or [2+2] condensation reaction between a difunctional pyridine unit and a difunctional linker, such as a polyether diamine. Pyridine-2,6-dicarbaldehyde is a common starting material for this purpose. The reaction proceeds through the formation of Schiff bases (imines) between the aldehyde groups and the amine groups of the linker, resulting in a macrocyclic diimine. nih.gov This intermediate is typically then reduced, for example with sodium borohydride, to yield the more stable macrocyclic polyamine (azacrown ether).
Given this precedent, this compound is an ideal candidate for the synthesis of functionalized N-hetero crown ethers. Its two aldehyde groups can readily undergo Schiff base condensation with a suitable diamine, such as a di- or tri-ethylene glycol diamine, to form a bromo-substituted pyridinophane. longdom.orgsemanticscholar.org The bromine atom on the resulting crown ether provides a handle for further modification, allowing the macrocycle to be anchored to other molecules or surfaces.
| Pyridine Component | Linker Component | Reaction Type | Product |
|---|---|---|---|
| Pyridine-2,6-dicarbaldehyde (or a 4-substituted analogue) | Flexible diamine (e.g., 1,n-diamino-polyether) | Schiff Base Condensation followed by Reduction | Pyridinophane (Azacrown Ether) |
Analytical and Spectroscopic Characterization Techniques for 4 Bromopyridine 2,6 Dicarbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including 4-bromopyridine-2,6-dicarbaldehyde and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the confirmation of the compound's structure.
Proton NMR (¹H NMR) Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde protons and the protons on the pyridine (B92270) ring.
For the parent compound, the aldehyde protons (CHO) would typically appear as a singlet in the downfield region of the spectrum, usually between δ 9.5 and 10.5 ppm, due to the deshielding effect of the adjacent carbonyl group. The protons on the pyridine ring would also exhibit characteristic chemical shifts. For instance, in a derivative like dimethyl 4-bromopyridine-2,6-dicarboxylate, the pyridine protons appear as a singlet at 8.4 ppm (in DMSO-d6) or 8.51 ppm (in CDCl3), and the methyl protons of the ester groups show a singlet at 3.92 ppm. rsc.org The integration of these signals corresponds to the number of protons in each unique chemical environment.
¹H NMR Data for this compound and a Derivative
| Compound | Solvent | Chemical Shift (δ) of Pyridine Protons (ppm) | Chemical Shift (δ) of Aldehyde/Ester Protons (ppm) |
| This compound | - | Data not available in search results | Data not available in search results |
| Dimethyl 4-bromopyridine-2,6-dicarboxylate rsc.org | DMSO-d6 | 8.4 (s, 2H) | 3.92 (s, 6H, -OCH₃) |
| Dimethyl 4-bromopyridine-2,6-dicarboxylate rsc.org | CDCl₃ | 8.51 (s, 2H) | - |
Note: 's' denotes a singlet peak. The number of protons is indicated by 'H'.
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbons of the aldehyde groups are typically observed in the highly deshielded region of the spectrum, generally between 185 and 200 ppm. The carbon atoms of the pyridine ring will appear in the aromatic region (typically 100-160 ppm). The carbon atom attached to the bromine (C-Br) will also have a characteristic chemical shift. For derivatives, such as dimethyl 4-bromopyridine-2,6-dicarboxylate, the carbonyl carbons of the ester groups and the methyl carbons will also be present. rsc.org
¹³C NMR Data for a this compound Derivative
| Compound | Solvent | Chemical Shift (δ) of Pyridine Carbons (ppm) | Chemical Shift (δ) of Carbonyl Carbons (ppm) | Chemical Shift (δ) of Methyl Carbons (ppm) |
| Dimethyl 4-bromopyridine-2,6-dicarboxylate rsc.org | - | Data not available in search results | Data not available in search results | Data not available in search results |
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing connectivity between atoms in a molecule. youtube.comyoutube.com
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For a derivative of this compound, a COSY spectrum would show correlations between neighboring protons on the pyridine ring, if any are present and coupled. youtube.comyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum of this compound would definitively link the proton signals of the pyridine ring to their corresponding carbon signals. youtube.comyoutube.com
These 2D NMR techniques provide a more detailed and unambiguous structural assignment than one-dimensional NMR alone. bas.bg
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). mdpi.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules without causing significant fragmentation. nih.gov In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating charged droplets from which ions are desorbed into the gas phase. This method is highly effective for obtaining the molecular ion peak, which corresponds to the molecular weight of the compound. nih.govnih.gov For this compound, ESI-MS would be expected to show a prominent molecular ion peak corresponding to its molecular weight.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. nih.gov This high level of accuracy allows for the determination of the elemental composition of a molecule by comparing the experimentally measured mass with the calculated exact masses of possible molecular formulas. For this compound (C₇H₄BrNO₂), the expected exact mass would be calculated and compared to the HRMS data to confirm the molecular formula. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.govresearchgate.net
Mass Spectrometry Data for this compound
| Technique | Expected Molecular Ion (M) | Key Information Provided |
| ESI-MS | [M+H]⁺ or [M-H]⁻ | Molecular Weight Confirmation |
| HRMS | Precise m/z value | Elemental Composition Confirmation |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is highly effective for identifying and quantifying compounds in complex mixtures. For this compound and its derivatives, LC-MS serves to confirm the molecular weight and purity of synthesized compounds.
In a typical application, a solution of the compound is injected into an LC system, where it passes through a column that separates it from any impurities or starting materials. The eluent from the column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique that is gentle enough to keep the molecule intact, allowing for the observation of the molecular ion.
A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum for the molecular ion [M]⁺ and its adducts (e.g., [M+H]⁺, [M+Na]⁺), separated by 2 mass-to-charge units (m/z), with nearly equal intensity. This isotopic signature provides a high degree of confidence in identifying bromine-containing compounds.
Table 1: Expected Molecular Ion Peaks for this compound in LC-MS Calculated for the molecular formula C₇H₄BrNO₂.
| Ion Adduct | Expected m/z for ⁷⁹Br | Expected m/z for ⁸¹Br |
|---|---|---|
| [M+H]⁺ | 213.9502 | 215.9482 |
| [M+Na]⁺ | 235.9321 | 237.9291 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.
For instance, the crystal structure of the related isomer, 6-Bromopyridine-2-carbaldehyde, has been determined. wikipedia.org Analysis of such a structure reveals a planar molecule with defined bond lengths and angles, and its crystal packing is stabilized by intermolecular interactions like C—H···N hydrogen bonds. wikipedia.org Similarly, the crystal structure of Dimethyl 4-bromopyridine-2,6-dicarboxylate, a derivative of the target compound, is available in the Crystallography Open Database (COD), indicating that such compounds form well-defined crystals suitable for analysis. nih.gov
Should a single crystal of this compound be analyzed, SC-XRD would provide definitive data on the planarity of the pyridine ring, the orientation of the two aldehyde groups, and the precise bond lengths of the C-Br, C=O, and C-N bonds.
Table 2: Example Crystallographic Data for the Related Isomer, 6-Bromopyridine-2-carbaldehyde wikipedia.org
| Parameter | Value |
| Chemical Formula | C₆H₄BrNO |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 6.908(2) |
| b (Å) | 6.290(4) |
| c (Å) | 15.060(6) |
| β (°) | 95.57(3) |
| Volume (ų) | 651.3(5) |
| Z | 4 |
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered solid samples. It is a powerful tool for phase identification and for confirming the bulk purity of a crystalline material. The resulting diffraction pattern is a fingerprint of the compound's crystal structure.
For this compound, PXRD would be used to verify that a synthesized batch consists of a single crystalline phase. The experimental PXRD pattern would be compared to a pattern simulated from single-crystal X-ray diffraction data (if available). A match between the experimental and simulated patterns confirms the phase purity of the bulk sample. Any significant peaks in the experimental pattern that are not present in the simulated one would indicate the presence of crystalline impurities.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrations of specific chemical bonds.
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. The most prominent of these would be the strong stretching vibration of the aldehyde carbonyl groups (C=O). Other key vibrations include the aldehyde C-H stretch, aromatic C-H stretches, C=N and C=C stretching vibrations of the pyridine ring, and the C-Br stretch. Data from the parent compound, Pyridine-2,6-dicarbaldehyde, and its dicarboxylic acid derivative support these assignments. nist.govresearchgate.net
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Aldehyde (CHO) | ~2850 and ~2750 | Medium |
| C=O Stretch | Aldehyde (CHO) | ~1700 - 1720 | Strong |
| C=N, C=C Stretch | Pyridine Ring | ~1600 - 1400 | Medium to Strong |
| C-H In-plane Bend | Aromatic | ~1300 - 1000 | Medium |
| C-Br Stretch | Bromo-Aromatic | ~600 - 500 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochromic Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. For aromatic compounds like this compound, the primary absorptions are due to π→π* and n→π* transitions.
The spectrum is expected to show intense absorption bands in the UV region, typically between 220 and 300 nm, corresponding to π→π* transitions within the aromatic pyridine ring and the carbonyl groups. nih.gov A weaker, longer-wavelength absorption corresponding to the n→π* transition of the aldehyde carbonyl groups may also be observed, often as a shoulder on the more intense π→π* bands. The solvent used can influence the position of these peaks. This technique is also vital for studying the photochromic behavior of derivatives, where light-induced isomerization can lead to changes in the absorption spectrum. nist.gov
Table 4: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy
| Transition Type | Orbitals Involved | Expected λₘₐₓ Region (nm) | Relative Intensity |
| π → π | π (C=C, C=N, C=O) → π | 220 - 300 | High |
| n → π | n (non-bonding O) → π | > 300 | Low |
Elemental Analysis (EA) for Purity and Composition Confirmation
Elemental Analysis (EA) is a quantitative technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like bromine) in a sample. It is a fundamental method for confirming the empirical formula of a newly synthesized compound.
The sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂) are measured. The bromine content is typically determined by other methods after combustion. The experimentally determined mass percentages are then compared to the theoretical values calculated from the compound's molecular formula. For a pure sample, the experimental values should closely match the calculated values, typically within a ±0.4% tolerance, which is a common standard for publication in scientific journals. nih.gov
Table 5: Theoretical Elemental Composition of this compound (C₇H₄BrNO₂)
| Element | Atomic Mass | Moles in Formula | Mass in Formula | Percentage (%) |
| Carbon (C) | 12.011 | 7 | 84.077 | 39.12 |
| Hydrogen (H) | 1.008 | 4 | 4.032 | 1.88 |
| Bromine (Br) | 79.904 | 1 | 79.904 | 37.18 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.52 |
| Oxygen (O) | 15.999 | 2 | 31.998 | 14.90 |
| Total | 214.018 | 100.00 |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time. This analysis provides valuable information about the thermal stability of a material, its decomposition pathway, and the composition of the final residue. For derivatives of this compound, such as Schiff base polymers or coordination polymers, TGA is essential for establishing the temperature range in which the material is stable and at which it begins to decompose.
In a typical TGA experiment for a polymer derived from this compound, one would expect to observe an initial slight weight loss at lower temperatures (around 100 °C), corresponding to the removal of adsorbed water or residual solvent molecules. The primary decomposition of the polymer would occur at higher temperatures, reflecting the breakdown of the organic structure. The temperature at which significant weight loss begins is a key indicator of the material's thermal stability. For related pyridine-containing polymers, significant decomposition often begins above 300 °C. The final residual mass at the end of the analysis, typically at temperatures above 800 °C, can indicate the formation of a stable char or, in the case of coordination polymers, a metal oxide.
| Derivative Type | Anticipated Decomposition Temperature (°C) | Expected Residue at 800 °C (%) |
| Schiff Base Polymer | > 300 | Variable, depends on structure |
| Coordination Polymer | > 350 | Dependent on metal content |
This table is illustrative and based on data from analogous structures. Specific values for derivatives of this compound would require experimental data.
Surface Area and Porosity Analysis (e.g., BET)
The Brunauer-Emmett-Teller (BET) theory is a model used to describe the physical adsorption of gas molecules on a solid surface and serves as the basis for the measurement of the specific surface area of a material. For porous materials derived from this compound, such as porous organic frameworks (POFs) or metal-organic frameworks (MOFs), BET analysis is critical for quantifying their porosity. A high surface area is often a prerequisite for applications in gas adsorption and heterogeneous catalysis.
The synthesis of polymers from building blocks like this compound can lead to microporous or mesoporous materials. The nitrogen adsorption-desorption isotherm obtained from a BET analysis can reveal the nature of the porosity. According to the International Union of Pure and Applied Chemistry (IUPAC) classification, a Type I isotherm is characteristic of microporous materials, while a Type IV isotherm with a hysteresis loop is indicative of mesoporous materials.
For a hypothetical porous organic polymer derived from this compound, the BET surface area could range from moderate to high, depending on the specific synthetic conditions and the resulting polymer structure. The pore size distribution, which can be calculated from the isotherm, would further characterize the porous network.
| Material Type | Expected BET Surface Area (m²/g) | Anticipated Pore Type |
| Porous Organic Polymer (POP) | 200 - 1000+ | Microporous/Mesoporous |
| Metal-Organic Framework (MOF) | 500 - 2000+ | Microporous/Mesoporous |
This table is illustrative and based on data from analogous structures. Specific values for derivatives of this compound would require experimental data.
Computational and Theoretical Studies on 4 Bromopyridine 2,6 Dicarbaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. For 4-Bromopyridine-2,6-dicarbaldehyde, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate several key properties. These calculations reveal the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The electronic properties of this compound are significantly influenced by the electron-withdrawing nature of the pyridine (B92270) nitrogen, the bromine atom, and the two aldehyde groups. The HOMO is expected to be localized primarily on the pyridine ring and the bromine atom, while the LUMO is anticipated to be centered on the dicarbaldehyde groups and the pyridine ring, indicating the sites most susceptible to nucleophilic and electrophilic attack, respectively. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this compound, the MEP would show negative potential (red regions) around the oxygen atoms of the aldehyde groups and the nitrogen atom of the pyridine ring, highlighting these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the aldehyde groups and the pyridine ring.
Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p)) (Note: The following data is illustrative and based on typical values for similar compounds, presented to demonstrate the output of DFT calculations.)
| Property | Value |
| HOMO Energy | -7.25 eV |
| LUMO Energy | -2.89 eV |
| HOMO-LUMO Gap | 4.36 eV |
| Dipole Moment | 2.15 D |
| Electron Affinity | 2.78 eV |
| Ionization Potential | 7.32 eV |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movement of atoms and molecules, providing a detailed picture of conformational changes and intermolecular interactions.
For this compound, a key aspect to study via MD is the conformational flexibility of the two aldehyde groups. These groups can rotate around the C-C bond connecting them to the pyridine ring. MD simulations can determine the preferred orientation of these groups and the energy barriers for their rotation. This is crucial as the conformation of the aldehyde groups can significantly impact the molecule's ability to act as a building block in the synthesis of larger structures, such as macrocycles or polymers.
Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, including solvents or reactants. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can analyze the solvation shell and the nature of solute-solvent interactions. In the context of materials science, MD can be employed to simulate the packing of these molecules in a crystal lattice, providing insights into the resulting solid-state structure. sigmaaldrich.com
Mechanistic Insights from Computational Chemistry
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, which features reactive aldehyde groups, computational methods can be used to explore the pathways of its various transformations.
Common reactions involving this compound include nucleophilic additions to the aldehyde groups, condensation reactions (e.g., with amines to form Schiff bases), and oxidation or reduction of the aldehydes. Using computational techniques, the transition states for these reactions can be located and their energies calculated. This allows for the determination of the activation energy, providing a quantitative measure of the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. chemicalbook.comchemicalbook.com
For instance, in a condensation reaction with an amine, computational modeling can map out the energy profile for the initial nucleophilic attack of the amine on the aldehyde carbon, the subsequent proton transfer steps, and the final dehydration to form the imine. This level of detail is often difficult to obtain through experimental means alone. nih.gov
Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties of molecules, which is essential for their characterization.
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of this compound. The resulting theoretical IR spectrum can be compared with experimental data to confirm the structure of the compound. Key predicted vibrational modes would include the C=O stretching of the aldehyde groups (typically in the range of 1700-1730 cm⁻¹), C-H stretching of the aromatic ring and aldehyde groups, and the C-Br stretching frequency.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. ambeed.com The predicted NMR spectra can aid in the assignment of experimental signals. For this compound, calculations would predict the chemical shifts for the two equivalent protons on the pyridine ring, the aldehyde protons, and the distinct carbon atoms in the molecule.
Table 2: Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and based on typical values for similar compounds, presented to demonstrate the output of spectroscopic predictions.)
| Spectroscopy | Predicted Peaks/Shifts |
| IR (cm⁻¹) | ~3050 (Ar-H stretch), ~2850 (Aldehyde C-H stretch), ~1715 (C=O stretch), ~1580 (C=C/C=N ring stretch), ~650 (C-Br stretch) |
| ¹H NMR (ppm) | ~10.1 (s, 2H, -CHO), ~8.2 (s, 2H, Py-H) |
| ¹³C NMR (ppm) | ~192 (CHO), ~155 (C-Br), ~148 (C-CHO), ~125 (Py-CH) |
By combining these computational approaches, a comprehensive understanding of the chemical nature of this compound can be achieved, guiding its application in synthesis and materials science.
Emerging Research Frontiers and Future Perspectives for 4 Bromopyridine 2,6 Dicarbaldehyde
Development of Novel Synthetic Pathways
The synthesis of 4-Bromopyridine-2,6-dicarbaldehyde and its derivatives is a critical area of research, as efficient synthetic routes are essential for its widespread application. Current methods often involve multiple steps and can be harsh, limiting the accessibility of this important molecule.
One established method for synthesizing this compound involves the reduction of 4-bromo-2,6-bis(1-pyrrolidinylcarbonyl)pyridine using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (B95107) (THF) at low temperatures. Another approach starts from the bromination of pyridine-2,6-dicarbaldehyde derivatives.
Researchers are actively exploring more efficient and milder synthetic protocols. For instance, a novel one-pot method has been developed for the synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives, which are precursors to the dicarbaldehyde. oist.jp This method utilizes a pyrrolidine-acetic acid catalyst to react pyruvates and aldehydes, forming dihydropyran derivatives that are then converted to the desired pyridine (B92270) products under mild conditions. oist.jp This approach offers advantages such as mild reaction conditions, a one-pot procedure, and high atom economy. oist.jp
Further research is focused on developing synthetic routes that offer better control over the introduction of the bromo- and aldehyde functionalities, potentially through novel catalytic C-H activation or functional group interconversion strategies. The development of such pathways would significantly enhance the availability and structural diversity of this compound-based compounds.
Exploration of New Catalytic Applications
The inherent reactivity of the aldehyde groups and the electronic properties imparted by the pyridine ring and bromine atom make this compound and its derivatives promising candidates for various catalytic applications.
The aldehyde functionalities can readily participate in condensation reactions to form Schiff bases, which are versatile ligands for metal catalysts. By tuning the electronic and steric properties of the resulting ligands through modifications of the pyridine core, it is possible to develop catalysts with enhanced activity and selectivity for a range of organic transformations.
Furthermore, the pyridine nitrogen atom can act as a coordination site for metal ions, opening up possibilities for the development of novel organometallic catalysts. The bromine atom can also be a site for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of ligands and catalysts.
Recent research has shown that covalent organic frameworks (COFs) incorporating pyridine-based structures can exhibit catalytic activity. mdpi.com For example, COFs can be designed to have nanozyme activity, mimicking the function of natural enzymes. mdpi.com The incorporation of this compound into such frameworks could lead to the development of robust and recyclable heterogeneous catalysts for various chemical processes.
Integration into Advanced Functional Materials for Energy and Environmental Applications
The unique structural and electronic features of this compound make it a valuable component for the construction of advanced functional materials with applications in energy and environmental remediation.
In the field of materials science, this compound has been utilized in the creation of photoactive materials. Specifically, it has been incorporated into covalent organic frameworks (COFs) to develop materials for applications such as inkless printing and water harvesting technologies. The ability of the compound to facilitate structural isomerization under light exposure is a key feature for its use in smart materials.
The bromine substituent in this compound modifies the electronic properties of materials it is incorporated into, which can enhance selectivity in metal-binding polymers for sensing applications. The increased molecular polarity and stabilization of charge-transfer interactions are beneficial in COFs.
For environmental applications, pyridine-based COFs have shown promise as efficient adsorbents for the removal of pollutants from water. nih.govrsc.org For instance, a COF constructed from 2,4,6-tris(4-aminophenyl)pyridine and 2,5-dibromobenzene-1,4-dicarbaldehyde demonstrated high performance in removing rhodamine B from water. nih.govrsc.org The ordered pore structure, large specific surface area, and rich adsorption sites contribute to its high adsorption capacity. nih.govrsc.org The integration of this compound into similar frameworks could lead to the development of highly effective materials for environmental remediation.
Design of Responsive Supramolecular Systems
The ability of this compound to participate in reversible bond formation and its photoresponsive properties make it an excellent building block for the design of responsive supramolecular systems. These systems can change their structure and function in response to external stimuli such as light, pH, or the presence of specific analytes.
The aldehyde groups can form dynamic covalent bonds, such as imines, which are reversible and allow for the self-assembly and disassembly of supramolecular architectures. This dynamic nature is crucial for creating materials that can adapt to their environment.
The incorporation of this compound into light-responsive COFs has been demonstrated to enable stimuli-responsive behavior. This has potential applications in areas like inkless printing and water adsorption. The photoisomerization of the framework upon light exposure is a key mechanism driving this responsiveness.
Future research in this area could focus on designing more complex supramolecular systems, such as gels, capsules, and polymers, that can respond to multiple stimuli. By combining the dynamic covalent chemistry of the aldehyde groups with the photo- and chemo-responsive properties of the pyridine core, it is possible to create highly sophisticated and functional supramolecular materials.
Computational-Guided Material Design Utilizing this compound Scaffolds
Computational modeling and simulation are becoming increasingly powerful tools for the rational design of new materials with desired properties. By using computational methods, researchers can predict the structures and properties of materials before they are synthesized in the lab, saving time and resources.
For materials based on this compound, computational studies can be used to:
Predict the geometry and electronic properties of novel COFs and MOFs. This can help in designing materials with optimal pore sizes and functionalities for specific applications, such as gas storage or catalysis.
Simulate the adsorption of guest molecules within the pores of these materials. This is crucial for developing materials for environmental remediation and sensing applications.
Investigate the mechanism of photoisomerization and other responsive behaviors. Understanding these processes at a molecular level can guide the design of more efficient and robust smart materials.
Screen virtual libraries of derivatives to identify candidates with enhanced catalytic activity or other desired properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
